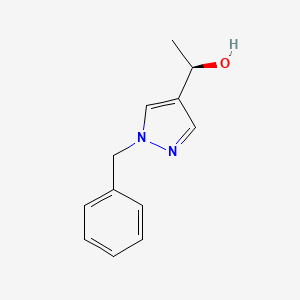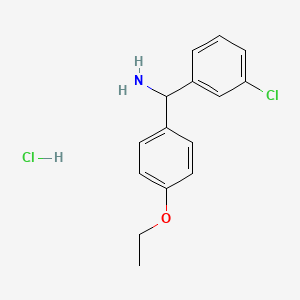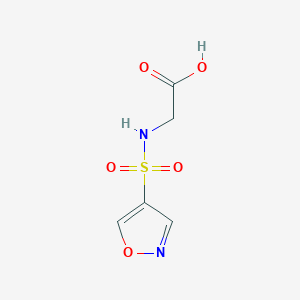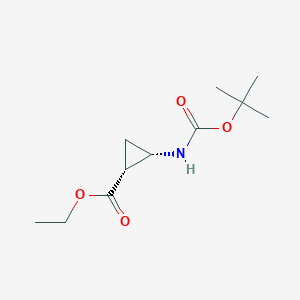
7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxalines are a class of organic compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms . The “7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydro” part of the name suggests that the quinoxaline ring is partially saturated (making it tetrahydroquinoxaline), and that a chlorine atom is attached at the 7th position of the ring, and a cyclopropyl group is attached at the 1st position .
Molecular Structure Analysis
The molecular formula of “7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline” is C11H13ClN2 . The InChI code is 1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 208.69 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the literature.Aplicaciones Científicas De Investigación
Physicochemical Properties and Impurity Profile
Physicochemical Characterization : A study focused on the melting and dissociation properties of a related compound, cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, highlighting its significance in the crystallization and purification processes of ciprofloxacin. This investigation into physicochemical properties aids in understanding the substance's behavior under various conditions, which is crucial for pharmaceutical manufacturing (Yin Qiuxiang, 2002).
Reactivity and Impurity Analysis : Research on the reactivity of chloro-fluoro-quinolone carboxylic acid with piperazine in aqueous medium, leading to the formation of ciprofloxacin and identifying impurities, is another vital application. Understanding these reactions is essential for refining synthesis methods and improving drug purity (U. R. Kalkote et al., 1996).
Novel Compound Synthesis
Constrained ACC Derivatives : A study described the synthesis of constrained 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives through a remarkable cyclopropanation process. This synthesis route opens up possibilities for creating new compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (Z. Szakonyi et al., 2002).
Quinoxaline Derivatives : Research into the synthesis and tautomerism of novel quinoxalines demonstrates the chemical versatility of quinoxaline derivatives. These compounds' ability to exhibit tautomerism can be leveraged in designing molecules with specific properties for use in materials science, pharmaceuticals, and organic electronics (H. Kim et al., 2003).
Crystal Structure Analysis
- Structural Analysis : The crystal and molecular structure analysis of a related compound showcases the use of X-ray diffraction techniques in elucidating the arrangement of atoms within a molecule. Such analyses are foundational in the development of new materials and drugs by providing detailed insights into molecular interactions and stability (N. R. Thimmegowda et al., 2008).
Propiedades
IUPAC Name |
6-chloro-4-cyclopropyl-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-8-1-4-10-11(7-8)14(6-5-13-10)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULULOJRUNTEJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)
![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)


![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)

![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)



